molecular formula C8H10BNO2 B13884898 6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol

6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B13884898
M. Wt: 162.98 g/mol
InChI Key: UOLASCMBPBIMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 7-methylbenzo[c][1,2]oxaborol-1(3H)-ol with an amine source to introduce the amino group at the 6-position. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the amino group .

Scientific Research Applications

6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in these interactions, often forming stable complexes with enzyme residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern and the presence of both an amino group and a methyl group on the oxaborole ring.

Properties

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

IUPAC Name

1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-amine

InChI

InChI=1S/C8H10BNO2/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3,11H,4,10H2,1H3

InChI Key

UOLASCMBPBIMRM-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2C)N)O

Origin of Product

United States

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